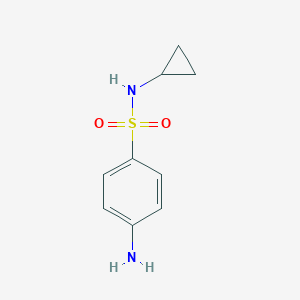![molecular formula C9H14N2O2 B061990 Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI) CAS No. 178419-46-0](/img/structure/B61990.png)
Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI), commonly known as spirooxazolidinone, is a heterocyclic organic compound that has attracted considerable attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of spirooxazolidinone is not fully understood, but it is believed to involve inhibition of bacterial protein synthesis. Spirooxazolidinone has been shown to bind to the bacterial ribosome in a manner similar to that of other antibiotics, such as linezolid. However, spirooxazolidinone has a unique binding mode that allows it to interact with both the peptidyl transferase center and the nascent peptide exit tunnel of the ribosome.
Effets Biochimiques Et Physiologiques
In addition to its antibacterial activity, spirooxazolidinone has been shown to have a range of other biochemical and physiological effects. For example, spirooxazolidinone has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory activity and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of spirooxazolidinone is its broad-spectrum antibacterial activity, which makes it a promising candidate for the development of new antibiotics. However, spirooxazolidinone also has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity.
Orientations Futures
There are several potential future directions for research on spirooxazolidinone. One area of interest is the development of spirooxazolidinone derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research involves the use of spirooxazolidinone as a scaffold for the development of new drugs targeting other diseases, such as cancer and inflammation. Finally, there is also interest in exploring the potential of spirooxazolidinone as a tool for studying the ribosome and protein synthesis in bacteria.
Conclusion:
In conclusion, spirooxazolidinone is a promising compound with a range of potential applications in drug discovery and development. Its broad-spectrum antibacterial activity, combined with its unique binding mode, make it a promising candidate for the development of new antibiotics. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
Spirooxazolidinone can be synthesized through a variety of methods, including the reaction of an isocyanate with a lactam or the reaction of an isocyanate with an amino acid. One of the most common methods for synthesizing spirooxazolidinone is the reaction of an isocyanate with a lactam in the presence of a Lewis acid catalyst. This method has been shown to produce high yields of spirooxazolidinone with good stereochemical control.
Applications De Recherche Scientifique
Spirooxazolidinone has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the most promising areas of research involves the use of spirooxazolidinone as a scaffold for the development of new antibiotics. Spirooxazolidinone has been shown to have potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Numéro CAS |
178419-46-0 |
|---|---|
Nom du produit |
Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI) |
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
(5R)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one |
InChI |
InChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)/t9-/m1/s1 |
Clé InChI |
TYAGAVRSOFABFO-SECBINFHSA-N |
SMILES isomérique |
C1CN2CCC1[C@]3(C2)CNC(=O)O3 |
SMILES |
C1CN2CCC1C3(C2)CNC(=O)O3 |
SMILES canonique |
C1CN2CCC1C3(C2)CNC(=O)O3 |
Synonymes |
Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



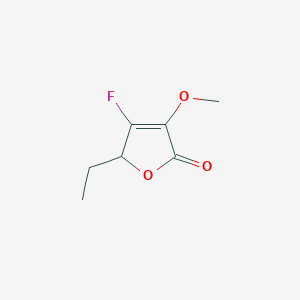
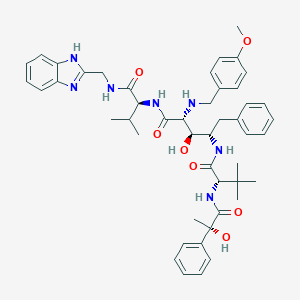
![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)
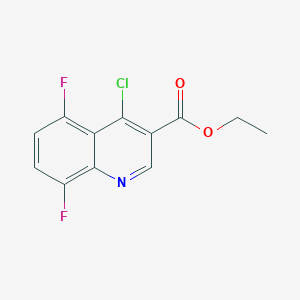
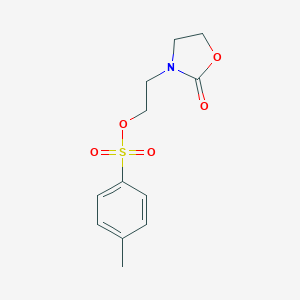
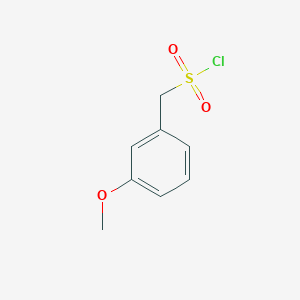
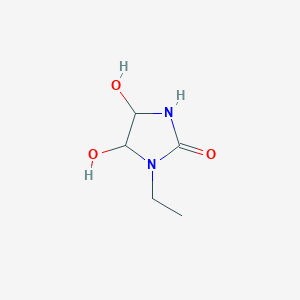
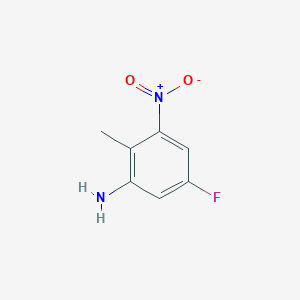
![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)
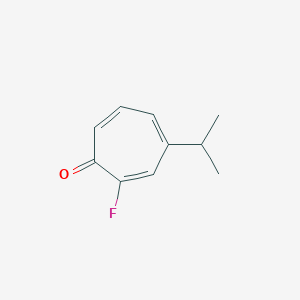
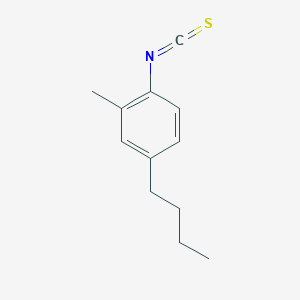
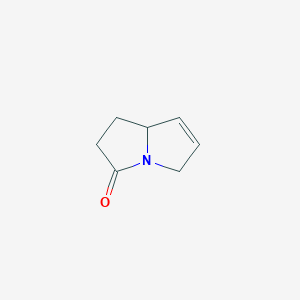
![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)
